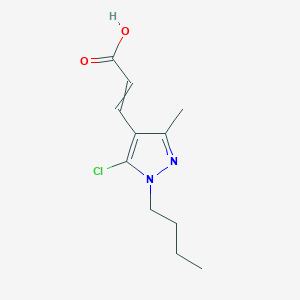![molecular formula C14H17N3OS B1273520 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-42-8](/img/structure/B1273520.png)
4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . These compounds are often synthesized through intramolecular cyclization of thiosemicarbazides and can exhibit different tautomeric forms, such as thiol and thione .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves a multi-step process starting from basic precursors like phenol, chloroacetonitrile, and hydrazine hydrate . The synthesis may include steps such as Williamson synthesis, reductive amination, amine formylation, and cyclization . The specific synthesis of "4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is not detailed in the provided papers, but similar compounds are synthesized with high yields and involve crystallization from suitable solvents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction . These studies provide detailed information on the molecular geometry, vibrational frequencies, and chemical shift values, which are further supported by theoretical calculations using methods like DFT and HF with various basis sets . The molecular geometry from X-ray experiments and the calculated geometry parameters typically show good agreement .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by their tautomeric forms and is often studied through molecular electrostatic potential surfaces and various electronic parameters . These compounds can participate in hydrogen bonding and other non-covalent interactions, which can affect their chemical behavior and biological activity .
Physical and Chemical Properties Analysis
The physical properties, such as melting points, are often reported for synthesized compounds, and they can vary widely depending on the substituents present in the molecule . The chemical properties, including vibrational frequencies and chemical shifts, are consistent with the molecular structure and are validated by theoretical calculations . The electronic properties, such as HOMO-LUMO energy gaps, are also analyzed to understand the chemical reactivity and potential biological activities of these compounds . Additionally, the solubility and behavior in different solvent media can be examined using computational methods like PCM and Onsager models .
Wissenschaftliche Forschungsanwendungen
- Allyl–Allyl Cross-Coupling in Natural Product Synthesis
- Field : Organic Chemistry
- Application : The allyl–allyl cross-coupling reaction is a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .
- Method : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
- 4-Allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4h-1,2,4-triazole-3-thiol
- Field : Organic Chemistry
- Application : This compound is similar to the one you asked about, but with a chlorine atom instead of a hydrogen atom . It’s likely used in similar applications, but specific details aren’t available .
- Method : The synthesis and use of this compound would be similar to the one you asked about, but again, specific details aren’t available .
- Results : Without specific studies or applications, it’s hard to say what the results or outcomes would be .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[1-(2-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-9-17-13(15-16-14(17)19)11(3)18-12-8-6-5-7-10(12)2/h4-8,11H,1,9H2,2-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASINPALMTXUMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393747 |
Source


|
| Record name | 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667414-42-8 |
Source


|
| Record name | 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)


![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)



